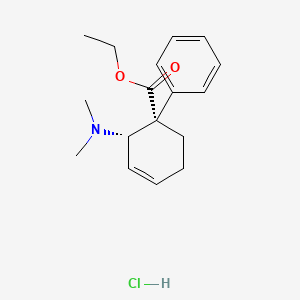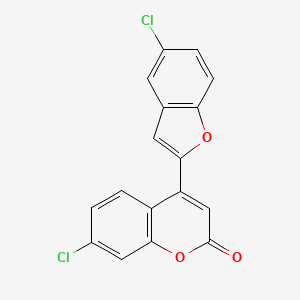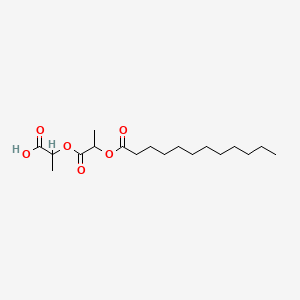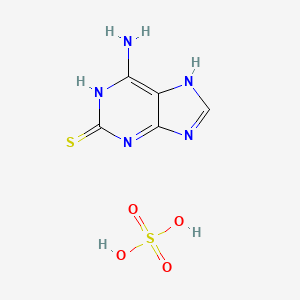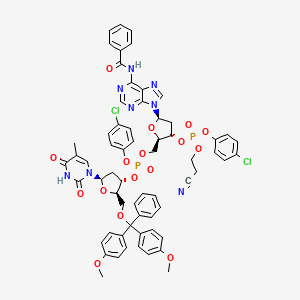
Einecs 266-608-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 266-608-5, also known as Portland cement, is a widely used construction material. It is a fine powder produced by heating limestone and clay minerals in a kiln to form clinker, which is then ground to a fine powder. Portland cement is the most common type of cement used in construction due to its excellent binding properties and durability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Portland cement is produced through a series of chemical reactions that occur in a rotary kiln. The primary raw materials used are limestone (calcium carbonate) and clay (silicon dioxide, aluminum oxide, and iron oxide). The process involves the following steps:
Raw Material Preparation: The raw materials are crushed and mixed in the correct proportions.
Heating: The mixture is heated in a rotary kiln at temperatures around 1450°C. This causes the raw materials to undergo a series of chemical reactions, forming clinker.
Clinker Cooling: The clinker is rapidly cooled to preserve its reactive properties.
Grinding: The cooled clinker is ground to a fine powder and mixed with a small amount of gypsum to control the setting time of the cement.
Industrial Production Methods
In industrial settings, the production of Portland cement involves large-scale rotary kilns and automated processes to ensure consistent quality. The raw materials are carefully proportioned and continuously fed into the kiln, where they undergo the necessary chemical transformations. The clinker is then ground in ball mills to achieve the desired fineness.
Analyse Chemischer Reaktionen
Types of Reactions
Portland cement undergoes several chemical reactions during its production and use:
Calcination: The decomposition of calcium carbonate to calcium oxide and carbon dioxide at high temperatures.
Clinker Formation: The combination of calcium oxide with silicon dioxide, aluminum oxide, and iron oxide to form clinker minerals such as tricalcium silicate, dicalcium silicate, tricalcium aluminate, and tetracalcium aluminoferrite.
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide, which give the cement its strength.
Common Reagents and Conditions
Reagents: Limestone, clay, gypsum, water.
Conditions: High temperatures (around 1450°C) in a rotary kiln, controlled cooling, and fine grinding.
Major Products Formed
Clinker Minerals: Tricalcium silicate, dicalcium silicate, tricalcium aluminate, tetracalcium aluminoferrite.
Hydration Products: Calcium silicate hydrate, calcium hydroxide.
Wissenschaftliche Forschungsanwendungen
Portland cement has numerous applications in scientific research, particularly in the fields of materials science, civil engineering, and environmental science. Some key applications include:
Concrete Research: Studying the properties and performance of concrete made with Portland cement, including strength, durability, and resistance to environmental factors.
Sustainable Construction: Developing eco-friendly cement formulations and alternative binders to reduce the carbon footprint of cement production.
Geopolymer Research:
Biomedical Applications: Exploring the use of Portland cement in bone repair and dental applications due to its biocompatibility and ability to set in wet conditions.
Wirkmechanismus
The primary mechanism by which Portland cement exerts its effects is through hydration. When mixed with water, the clinker minerals react to form calcium silicate hydrate and calcium hydroxide. These hydration products form a dense matrix that binds the aggregate particles together, giving concrete its strength and durability. The molecular targets involved in this process are the calcium silicate and aluminate phases in the clinker, which react with water to form the hydration products.
Vergleich Mit ähnlichen Verbindungen
Portland cement can be compared with other types of cement and binders, such as:
Blended Cement: Contains additional materials like fly ash, slag, or silica fume to enhance certain properties or reduce environmental impact.
Geopolymer Cement: Made from industrial by-products like fly ash and slag, offering lower carbon emissions and improved resistance to chemical attack.
Lime Mortar: An older type of binder made from lime and sand, used in historic masonry and restoration work.
Portland cement is unique in its widespread use, excellent binding properties, and versatility in various construction applications. Its ability to form a strong, durable matrix through hydration sets it apart from other binders.
Eigenschaften
CAS-Nummer |
67221-58-3 |
|---|---|
Molekularformel |
C63H58Cl2N8O16P2 |
Molekulargewicht |
1316.0 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C63H58Cl2N8O16P2/c1-40-35-72(62(76)71-60(40)74)55-33-51(53(84-55)36-81-63(42-13-8-5-9-14-42,43-15-23-47(79-2)24-16-43)44-17-25-48(80-3)26-18-44)89-91(78,87-50-29-21-46(65)22-30-50)83-37-54-52(88-90(77,82-32-10-31-66)86-49-27-19-45(64)20-28-49)34-56(85-54)73-39-69-57-58(67-38-68-59(57)73)70-61(75)41-11-6-4-7-12-41/h4-9,11-30,35,38-39,51-56H,10,32-34,36-37H2,1-3H3,(H,71,74,76)(H,67,68,70,75)/t51-,52-,53+,54+,55+,56+,90?,91?/m0/s1 |
InChI-Schlüssel |
DPJCZZHFVOHMTO-VVQFMSGESA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCC6C(CC(O6)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



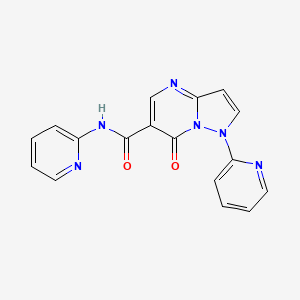
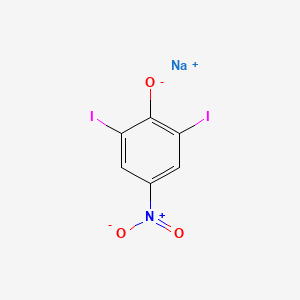
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)


